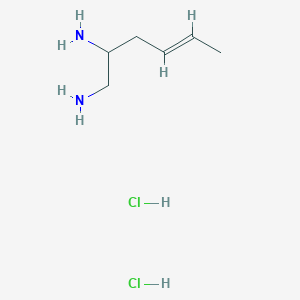

Hex-4-ene-1,2-diamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Hex-4-ene-1,2-diamine dihydrochloride is a chemical compound with the CAS Number: 1461726-95-3 . It has a molecular weight of 187.11 . The IUPAC name for this compound is (E)-hex-4-ene-1,2-diamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the presence of any double bonds. Physical And Chemical Properties Analysis

This compound has a molecular weight of 187.11 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not available in the sources I found.科学的研究の応用

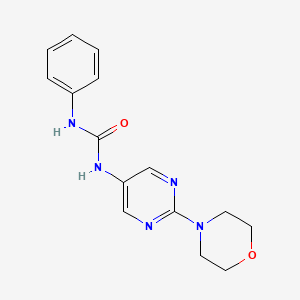

Synthesis of Molecular Scaffolds

Hex-4-ene-1,2-diamine dihydrochloride plays a role in the synthesis of diverse molecular scaffolds. A study demonstrated the use of hex-2-ene-1,6-diamine derivatives for creating alternative molecular structures, highlighting the versatility of similar compounds in synthesizing novel scaffolds (Colomer et al., 2016).

Development of New Substrates for Clinical Diagnosis

In the field of clinical chemistry, derivatives of this compound are used in the synthesis of new substrates, such as 4-Methylumbelliferyl-beta-D-N-acetylglucosamine-6-sulfate, which is significant in the classification of GM2 gangliosidosis genotypes and detection of heterozygotes for Tay-Sachs disease (Bayleran et al., 1984).

Advanced Material Properties

Compounds related to this compound are utilized in creating advanced materials. For instance, derivatives of tetraethynylethene and (E)-1,2-diethynylethene, which are structurally similar, are used in constructing carbon-rich scaffolds with exceptional third-order optical nonlinearities and potential in optoelectronic devices (Diederich, 2001).

Polymer Stabilization

In the polymer industry, this compound derivatives contribute to the stabilization of poly(vinyl chloride) through mechanisms involving the addition of HCl to double bonds (Hoang et al., 1982).

Environmental Remediation

This compound is also relevant in environmental science, where related compounds, like hexahydro-1,3,5-trinitro-1,3,5-triazine, are degraded using zerovalent iron nanoparticles for soil and water remediation at military facilities (Naja et al., 2008).

特性

IUPAC Name |

(E)-hex-4-ene-1,2-diamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-2-3-4-6(8)5-7;;/h2-3,6H,4-5,7-8H2,1H3;2*1H/b3-2+;; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIBZJYFBGDVTOM-WTVBWJGASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CC(CN)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,3-Dihydrospiro[indene-2,4'-oxane]-3-one](/img/structure/B2714604.png)

![7-(3-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2714610.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-benzyl-N-methylsulfamoyl)benzamide](/img/structure/B2714611.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2714619.png)

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)

![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)

![N-(3-morpholin-4-ylpropyl)-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B2714624.png)

![N-[1-(1-Benzothiophen-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2714626.png)